Product packaging for (-)-Abscisic aldehyde(Cat. No.:)

(-)-Abscisic aldehyde

Cat. No.: B1262546
M. Wt: 248.32 g/mol
InChI Key: RIKWDZWVHUIUAM-GJJOHELOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Abscisic Aldehyde is a critical biosynthetic intermediate in the pathway of the vital plant hormone abscisic acid (ABA) . ABA is essential for plants' adaptive responses to environmental stresses such as drought, salinity, and cold, as well as for regulating developmental processes including seed dormancy and stomatal closure . The final step in ABA biosynthesis is the oxidation of abscisic aldehyde to ABA, a reaction catalyzed by the enzyme abscisic aldehyde oxidase (AAO) . This makes (-)-Abscisic Aldedehyde a compound of significant interest for research focused on plant stress physiology, hormone biosynthesis pathways, and the development of agricultural biostimulants. Investigating this compound and the enzymes that act upon it, such as AAO3 in Arabidopsis thaliana, provides valuable insights into the regulatory mechanisms that control ABA levels in plants . Understanding these mechanisms is a key strategy for enhancing abiotic stress tolerance in crops . The natural and biologically active enantiomer of ABA is the (+)-form (S-ABA), and the (-)-enantiomer (also known as R-ABA) is generally considered to possess weak biological activity . Consequently, (-)-Abscisic Aldedehyde serves as an important tool for comparative studies in stereochemistry and hormone receptor specificity. Researchers utilize this compound to elucidate the complex regulation of ABA homeostasis and to explore its role in plant signaling networks. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1262546 (-)-Abscisic aldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal

InChI

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-/t15-/m0/s1

InChI Key

RIKWDZWVHUIUAM-GJJOHELOSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C=O)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C

Origin of Product

United States

Enzymology and Genetic Regulation of Abscisic Aldehyde Biosynthesis and Conversion

Upstream Precursors and Initial Carotenoid Pathway Steps Leading to Xanthoxin (B146791)

The journey to (-)-abscisic aldehyde begins within the broader carotenoid biosynthetic pathway located in plastids. The initial substrate is zeaxanthin (B1683548), a C40 carotenoid, which undergoes critical modifications to produce the direct precursor for this compound biosynthesis.

Zeaxanthin Epoxidase (ZEP) Activity in Violaxanthin (B192666) Formation

Zeaxanthin epoxidase (ZEP) is a crucial enzyme that catalyzes the conversion of zeaxanthin to violaxanthin. oup.comoup.com This reaction is not only a key step in the biosynthesis of ABA but also plays a role in the photoprotective xanthophyll cycle. oup.comresearchgate.net ZEP functions as a bifunctional monooxygenase, sequentially epoxidizing zeaxanthin to antheraxanthin and then further to violaxanthin. researchgate.netnih.gov In Arabidopsis thaliana, the ABA1 gene encodes for ZEP. publish.csiro.au

The activity of ZEP is a significant regulatory point in ABA biosynthesis. publish.csiro.au Under drought stress, there is an observed increase in ZEP mRNA levels in the roots, indicating its role in the plant's adaptive response to water scarcity. publish.csiro.aunih.gov The enzyme is primarily located in the thylakoid and envelope membranes of chloroplasts. oup.comoup.com While ZEP is involved in both ABA synthesis and the xanthophyll cycle, the fraction of ZEP in the envelope membrane is likely dedicated to carotenoid and ABA biosynthesis. oup.comoup.com The regulation of ZEP is complex, with evidence suggesting that its activity can be influenced by factors such as light conditions and the presence of reactive oxygen species like hydrogen peroxide. researchgate.netnih.gov

Table 1: Overview of Zeaxanthin Epoxidase (ZEP)
AspectDescriptionKey Findings
Enzyme FunctionCatalyzes the conversion of zeaxanthin to violaxanthin via antheraxanthin. researchgate.netnih.govA key reaction for both ABA biosynthesis and the xanthophyll cycle. oup.com
Genetic BasisEncoded by the ABA1 gene in Arabidopsis thaliana. publish.csiro.auMutations in this gene lead to defects in zeaxanthin epoxidation. publish.csiro.au
RegulationTranscript levels increase in roots under drought stress. publish.csiro.aunih.gov Activity can be downregulated by hydrogen peroxide. nih.govIndicates a role in stress response and complex regulatory mechanisms. publish.csiro.aunih.gov
Subcellular LocalizationFound in the thylakoid and envelope membranes of chloroplasts. oup.comoup.comThe envelope-bound fraction is likely involved in ABA biosynthesis. oup.comoup.com

9-cis-Epoxycarotenoid Dioxygenase (NCED) Mediated Oxidative Cleavage to Xanthoxin

The oxidative cleavage of 9-cis-epoxycarotenoids is a pivotal step in the ABA biosynthetic pathway, resulting in the formation of xanthoxin, a C15 intermediate. nih.gov This reaction is catalyzed by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). nih.govnih.gov NCED specifically cleaves the 11,12 double bond of 9-cis-violaxanthin (B1234195) and 9'-cis-neoxanthin to produce xanthoxin and a C25-apocarotenoid. nih.govqmul.ac.uk The enzyme exhibits a higher affinity for 9-cis-violaxanthin but 9'-cis-neoxanthin is typically more abundant in leaves. pnas.org

The NCED-catalyzed reaction is widely recognized as the rate-limiting step in ABA biosynthesis, particularly in response to water stress. nih.govmdpi.commdpi.comoup.com The expression of NCED genes is strongly and rapidly induced by drought stress, leading to an increase in ABA levels. nih.govoup.com In fact, NCED3 gene expression and subsequent ABA accumulation can be detected within minutes of a decrease in leaf turgor. oup.comresearchgate.net Overexpression of NCED genes in transgenic plants has been shown to result in increased ABA biosynthesis and enhanced tolerance to drought. nih.gov

NCED enzymes are encoded by a small family of genes. nih.govmdpi.com The first NCED gene to be cloned was viviparous14 (vp14) from maize. nih.govnih.gov Since then, NCED gene families have been identified and characterized in numerous plant species, including Arabidopsis, tomato, bean, and soybean. pnas.orgnih.govresearchgate.net These gene families often exhibit tissue-specific and stress-inducible expression patterns. mdpi.com For instance, in soybean, 16 GmNCED genes have been identified and are distributed across nine different chromosomes. nih.gov The evolution of these gene families appears to have been influenced by gene duplication events. nih.gov

Table 2: Characteristics of 9-cis-Epoxycarotenoid Dioxygenase (NCED)
CharacteristicDescriptionSignificance
Catalytic ActivityCatalyzes the oxidative cleavage of 9-cis-violaxanthin and 9'-cis-neoxanthin to produce xanthoxin. nih.govqmul.ac.ukThis is the committed and rate-limiting step in ABA biosynthesis. nih.govmdpi.com
Substrate SpecificityActs on 9-cis isomers of epoxycarotenoids but not all-trans isomers. qmul.ac.ukpnas.orgEnsures the production of the correct stereoisomer of ABA precursor. pnas.org
Gene FamilyEncoded by a small family of genes (e.g., vp14 in maize, NCED genes in other plants). nih.govnih.govAllows for differential regulation of ABA biosynthesis in various tissues and under different conditions. mdpi.com
Regulation of ExpressionStrongly and rapidly upregulated by drought and other abiotic stresses. nih.govoup.comCrucial for the plant's ability to respond quickly to environmental challenges. oup.com

Enzymatic Conversion of Xanthoxin to this compound

Following its synthesis in the plastids, xanthoxin is transported to the cytosol for the subsequent steps in ABA biosynthesis. The conversion of xanthoxin to this compound is a two-step reaction catalyzed by a single enzyme.

Xanthoxin Dehydrogenase (XDH) / Short-Chain Alcohol Dehydrogenase/Reductase (SDR) Activity

The conversion of xanthoxin to abscisic aldehyde is catalyzed by xanthoxin dehydrogenase (XDH), an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govscholaris.canih.gov In Arabidopsis, this enzyme is encoded by the ABA2 gene. nih.govscholaris.ca This reaction is NAD-dependent and involves the oxidation of the 4'-hydroxyl group of xanthoxin to a ketone. nih.govnih.gov The biological substrate for this enzyme is believed to be 2-cis,4-trans-xanthoxin. nih.govuniprot.org

The ABA2 protein has a high affinity for xanthoxin, with a reported Km value of 19 µM. nih.govnih.gov Unlike the upstream enzymes in the pathway, the expression of the ABA2 gene appears to be constitutive in all plant organs and is not significantly upregulated in response to osmotic stress. nih.govnih.gov The SDR superfamily, to which ABA2 belongs, is a large family of enzymes with diverse functions in metabolism. nih.govwikipedia.org In Arabidopsis, there are 56 putative SDR members. nih.gov The reaction catalyzed by ABA2 is a critical step that precedes the final oxidation of abscisic aldehyde to abscisic acid. nih.govnih.gov

Table 3: Properties of Xanthoxin Dehydrogenase (XDH/ABA2)
PropertyDescriptionReference
Enzyme ClassificationBelongs to the Short-Chain Dehydrogenase/Reductase (SDR) superfamily. nih.govscholaris.canih.gov
GeneEncoded by the ABA2 gene in Arabidopsis thaliana. nih.govscholaris.ca
Reaction CatalyzedConverts xanthoxin to abscisic aldehyde. nih.govuniprot.org
CofactorRequires NAD+ as a cofactor. nih.govnih.gov
Substrate Affinity (Km)19 µM for xanthoxin. nih.govnih.gov
Gene ExpressionExpressed constitutively in all plant organs and not upregulated by osmotic stress. nih.govnih.gov
Characterization of the ABA2 Gene Product

The ABA2 gene encodes a short-chain dehydrogenase/reductase (SDR) that is responsible for the conversion of xanthoxin to abscisic aldehyde. scholaris.caresearchgate.netnih.govresearchgate.net In Arabidopsis thaliana, this gene is located on chromosome 1 and consists of two exons and one intron. scholaris.ca The ABA2 protein is the sole enzyme known to catalyze this specific metabolic step in Arabidopsis, highlighting its non-redundant and crucial role in ABA biosynthesis. scholaris.ca

Biochemical analysis of the recombinant ABA2 protein produced in Escherichia coli has determined its kinetic properties. The enzyme exhibits a Michaelis constant (Km) value for xanthoxin of 19 μM, indicating a high affinity for its substrate. researchgate.netnih.govnih.gov The enzymatic reaction involves the oxidation of the 4'-hydroxyl group of xanthoxin to a ketone, which is thought to trigger a spontaneous rearrangement of the epoxide ring. nih.gov

Expression studies have shown that the ABA2 mRNA is expressed constitutively in various plant organs. researchgate.netnih.gov Unlike many other genes involved in ABA biosynthesis, the expression of ABA2 is not significantly upregulated in response to osmotic stress, suggesting that this step is not a primary point of regulation under such conditions. researchgate.netresearchgate.netnih.gov

Table 1: Characteristics of the ABA2 Gene Product
CharacteristicDescriptionReferences
GeneABA2 scholaris.ca
Enzyme ClassShort-chain dehydrogenase/reductase (SDR) scholaris.caresearchgate.net
FunctionCatalyzes the conversion of xanthoxin to abscisic aldehyde scholaris.caresearchgate.net
Km for Xanthoxin19 μM researchgate.netnih.govnih.gov
ExpressionConstitutive in various plant organs researchgate.netnih.gov
Regulation by Osmotic StressNot significantly upregulated researchgate.netresearchgate.netnih.gov
NAD+-Dependence of the Reaction

The enzymatic conversion of xanthoxin to abscisic aldehyde catalyzed by the ABA2 protein is a NAD+-dependent reaction. researchgate.netresearchgate.netnih.govnih.gov The ABA2 enzyme functions as a NAD- or NADP-dependent oxidoreductase. researchgate.netnih.govnih.gov During the reaction, NAD+ is reduced to NADH as xanthoxin is oxidized to abscisic aldehyde. nih.gov This dependence on the nicotinamide adenine dinucleotide coenzyme is a characteristic feature of many dehydrogenase enzymes.

Substrate Specificity and Isomer Conversion

The ABA2 enzyme demonstrates a degree of substrate specificity. The naturally occurring substrate for ABA2 is presumed to be 2-cis,4-trans-xanthoxin, which is produced from the cleavage of 9-cis-epoxycarotenoids. nih.gov However, the enzyme is capable of converting both the 2-cis,4-trans and 2-trans,4-trans isomers of xanthoxin into their corresponding abscisic aldehyde isomers. nih.gov Research indicates that 2-cis,4-trans-xanthoxin is utilized more efficiently by the enzyme. nih.gov

Cellular Compartmentalization of Xanthoxin to Abscisic Aldehyde Conversion (Cytosol)

The conversion of xanthoxin to abscisic aldehyde is understood to occur in the cytosol. nih.govnih.govnih.gov While the initial steps of ABA biosynthesis, leading to the formation of xanthoxin, take place in the plastids, xanthoxin is then transported to the cytosol where it is acted upon by the ABA2 enzyme. nih.gov This spatial separation of enzymatic steps is a key feature of the ABA biosynthetic pathway.

Enzymatic Conversion of this compound to Abscisic Acid (ABA)

The final step in the biosynthesis of abscisic acid is the oxidation of this compound. This reaction is catalyzed by a specific oxidase enzyme.

Abscisic Aldehyde Oxidase (AAO) Activity

Abscisic aldehyde oxidase (AAO) is the enzyme responsible for catalyzing the conversion of this compound to abscisic acid. pnas.orgpnas.orgnih.govnih.govwikipedia.orgnih.govunc.edu This enzymatic step is crucial for the production of the active plant hormone. pnas.orgpnas.orgnih.gov AAO belongs to the family of oxidoreductases and utilizes oxygen as an acceptor. wikipedia.org In some plant species, multiple isoforms of aldehyde oxidase exist, but not all are efficient in catalyzing the oxidation of abscisic aldehyde. nih.gov

Specificity of AAO Isoforms (e.g., AOδ/AAO3) for this compound

In Arabidopsis thaliana, several aldehyde oxidase genes have been identified (AAO1, AAO2, AAO3, and AAO4). pnas.orgresearchgate.net The isoform encoded by the AAO3 gene, designated as AOδ, has been shown to be the most efficient and specific for the oxidation of this compound to ABA, particularly in rosette leaves. pnas.orgpnas.orgnih.govwikipedia.orgresearchgate.netnih.gov Mutants lacking a functional AAO3 gene exhibit a significant reduction in ABA levels in their leaves and display a wilty phenotype, confirming the primary role of this isoform in leaf ABA biosynthesis. pnas.orgpnas.orgnih.govnih.gov While other AAO isoforms may contribute to ABA biosynthesis in other tissues, such as seeds, AAO3 is the major enzyme for this final conversion step in vegetative tissues under stress conditions. nih.govnih.govoup.com In vitro analysis has demonstrated that AAO3 has a high specific activity for the oxidation of abscisic aldehyde compared to other isoforms like AAO1 and AAO4. oup.comoup.com

Table 2: Specificity of Arabidopsis Aldehyde Oxidase Isoforms
Isoform (Gene)Substrate Specificity for this compoundPrimary Location of ActivityReferences
AOδ (AAO3)HighRosette leaves pnas.orgpnas.orgnih.govwikipedia.orgresearchgate.netnih.gov
AAO1LowMay contribute in seeds oup.comoup.com
AAO4LowMay contribute in seeds oup.comoup.com
Kinetic Parameters (e.g., Km values)

The kinetic efficiency of an enzyme is often described by its Michaelis-Menten constant (Km), which represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A low Km value indicates a high affinity of the enzyme for its substrate. In the context of this compound conversion, the primary enzymes of interest are the various isoforms of abscisic aldehyde oxidase (AAO).

In Arabidopsis thaliana, the AAO3 isoform has been identified as the most efficient catalyst for the oxidation of abscisic aldehyde. nih.gov Studies on functionally expressed AAO3 protein have revealed a very low Km value of 0.51 µM for abscisic aldehyde, highlighting its high specificity and affinity for this substrate. nih.gov This kinetic parameter strongly supports the role of AAO3 as the primary enzyme responsible for ABA biosynthesis in vegetative tissues. nih.gov

While Arabidopsis possesses four AAO genes (AAO1, AAO2, AAO3, and AAO4), detailed kinetic studies for AAO1, AAO2, and AAO4 with this compound as a substrate are limited. oup.com Available research suggests that the isoforms AOα, AOβ, and AOγ, which are combinations of other AAO proteins, are poor catalysts for abscisic aldehyde oxidation. nih.gov Specifically, AAO1 and AAO2 have been shown to have minimal to no activity for the oxidation of abscisic aldehyde. oup.com The enzymatic properties of AAO4 in relation to abscisic aldehyde have not yet been fully characterized. oup.com

Kinetic Parameters of Arabidopsis AAO Isoforms for this compound

Enzyme IsoformKm Value (µM)Reference
AAO1Data not available; reported to have little to no activity. oup.com
AAO2Data not available; reported to have little to no activity. oup.com
AAO30.51 nih.gov
AAO4Data not available; enzymatic properties not fully characterized. oup.com

Role of Molybdenum Cofactor (MoCo) and MoCo Sulfurase (ABA3) in AAO Function

The catalytic activity of abscisic aldehyde oxidase is dependent on a molybdenum cofactor (MoCo) at its active site. MoCo is a pterin-based molecule that coordinates a molybdenum atom, which is essential for the redox chemistry involved in aldehyde oxidation. The biosynthesis and activation of MoCo are complex processes involving several gene products.

A critical step in rendering AAO catalytically active is the sulfurylation of the molybdenum cofactor. This process is carried out by a MoCo sulfurase. In Arabidopsis, this enzyme is encoded by the ABA3 gene. The ABA3 protein facilitates the insertion of a terminal sulfur ligand to the molybdenum atom within the cofactor. This sulfurylation is an absolute requirement for the function of aldehyde oxidases.

Mutants deficient in the ABA3 gene are unable to catalyze the conversion of abscisic aldehyde to ABA, leading to an ABA-deficient phenotype. This demonstrates the indispensable role of ABA3 in activating AAO and, consequently, in the final step of ABA biosynthesis. The expression of the ABA3 gene itself can be induced by drought stress, indicating a regulatory mechanism that ensures the availability of active AAO under conditions where ABA is needed.

Tissue-Specific Expression and Activity of AAO Genes

The expression of the four AAO genes in Arabidopsis is differentially regulated across various plant tissues and developmental stages, which dictates the spatial pattern of abscisic acid biosynthesis.

AAO1 : This gene is most abundantly expressed in dry seeds and also shows expression in seedlings and roots. oup.comnih.gov

AAO2 : The expression of AAO2 is primarily observed in seedlings and roots. oup.com

AAO3 : AAO3 transcripts are highly abundant in rosette leaves, and its expression is significantly upregulated by dehydration. nih.gov This gene is considered the major contributor to ABA biosynthesis in leaves under stress conditions. nih.gov Localization studies using promoter-GUS fusions and immunolocalization have shown that AAO3 protein is concentrated in the vascular tissues of roots, hypocotyls, and leaves, as well as within guard cells. nih.gov

AAO4 : The highest expression of AAO4 is found in developing siliques. oup.comnih.gov

This differential expression pattern suggests a division of labor among the AAO isoforms. AAO3 is the primary enzyme for stress-induced ABA production in vegetative tissues, particularly in the vasculature for long-distance signaling and in guard cells for stomatal regulation. The high expression of AAO1 and AAO4 in seeds and siliques, respectively, points towards their potential roles in reproductive development, although their contribution to ABA biosynthesis in wild-type plants appears to be minor compared to AAO3. nih.gov

Tissue-Specific Expression of Arabidopsis AAO Genes

GenePrimary Tissues of ExpressionReference
AAO1Dry seeds, seedlings, roots oup.comnih.gov
AAO2Seedlings, roots oup.com
AAO3Rosette leaves (especially under drought), vascular tissues, guard cells nih.govnih.govnih.gov
AAO4Developing siliques oup.comnih.gov

Regulation of Abscisic Aldehyde Levels and Pathway Flux

Transcriptional Regulation of Biosynthetic Enzyme Genes

The synthesis of abscisic acid is a multi-step process originating from carotenoids, with (-)-abscisic aldehyde appearing in the final cytosolic stages. nih.gov Xanthoxin (B146791), produced in the plastids, is transported to the cytosol where it is converted to this compound by xanthoxin dehydrogenase. mdpi.complos.orgscispace.com Subsequently, this compound is oxidized to form abscisic acid by abscisic aldehyde oxidase (AAO). wiley.compnas.org The availability of this compound is therefore dependent on the coordinated expression of genes encoding the enzymes for its production and consumption.

The key regulatory step in the entire ABA biosynthetic pathway is widely considered to be the oxidative cleavage of 9-cis-epoxycarotenoids (like 9-cis-violaxanthin (B1234195) or 9'-cis-neoxanthin) to form xanthoxin, a reaction catalyzed by 9-cis-epoxycarotenoid dioxygenase (NCED). nih.govpnas.org Consequently, the transcriptional regulation of NCED genes has a major impact on the downstream production of this compound. nih.gov

The final conversion step, from this compound to ABA, is catalyzed by aldehyde oxidases. In Arabidopsis, there is a family of four aldehyde oxidase genes (AAO1-4). wiley.com Research has shown that the AAO3 gene product is the primary enzyme responsible for this conversion in leaves, with its mRNA being abundant in rosette leaves. wiley.compnas.org The activity of AAO enzymes also requires a molybdenum cofactor (MoCo), the synthesis of which is dependent on enzymes like molybdenum cofactor sulfurase (MCSU), encoded by the ABA3 gene. nih.govmdpi.com

The expression of these biosynthetic genes is controlled by a network of transcription factors. The promoters of many stress-inducible ABA biosynthetic genes contain cis-acting elements such as ABA-responsive elements (ABREs). nih.gov These elements are recognized and bound by transcription factors, including the basic leucine (B10760876) zipper (bZIP) family, which are known as ABRE-binding factors (ABFs). nih.govtandfonline.com In addition to ABFs, MYC and MYB transcription factors are also implicated in the ABA-dependent regulation of stress-responsive genes. bohrium.comfrontiersin.org

Table 1: Key Enzymes and Genes in the ABA Biosynthetic Pathway and their Transcriptional Regulators

Enzyme Gene(s) Function in Pathway Known Transcriptional Regulators
Zeaxanthin (B1683548) Epoxidase ZEP / ABA1 Converts zeaxanthin to violaxanthin (B192666) (upstream precursor synthesis) Induced by ABA, drought, and salt stress. nih.gov
9-cis-epoxycarotenoid Dioxygenase NCED Cleaves 9-cis-epoxycarotenoids to produce xanthoxin (rate-limiting step). nih.govpnas.org Strongly induced by stress; regulated by OsbZIP23 (in rice), MdMYB88/124 (in apple). nih.govbohrium.comnih.gov
Xanthoxin Dehydrogenase ABA2 / SDR Converts xanthoxin to this compound. mdpi.commdpi.com Regulated by sugar levels; induced by stress. nih.govnih.gov
Abscisic Aldehyde Oxidase AAO3 Oxidizes this compound to abscisic acid. wiley.compnas.org Induced by water-deficit stress and ABA. nih.govwiley.com
Molybdenum Cofactor Sulfurase MCSU / ABA3 Provides the molybdenum cofactor required for AAO activity. nih.govmdpi.com Expression is upregulated by stress. nih.govnih.gov

Impact of Environmental Stresses on Gene Expression (e.g., drought)

Environmental stresses, particularly those causing water deficit like drought and high salinity, are potent inducers of ABA biosynthesis. nih.govfrontiersin.orgfrontiersin.org This increase in ABA production is largely mediated by the enhanced transcription of ABA biosynthetic genes. nih.govwiley.comnih.gov The inhibition of transcription has been shown to impair stress-induced ABA accumulation, highlighting the central role of gene expression in this response. nih.govpnas.org

The expression of NCED genes is significantly and rapidly upregulated in response to drought in a wide range of plant species, including maize, bean, tomato, and Arabidopsis. nih.gov This strong induction solidifies its role as a key regulatory point in the stress-induced synthesis of ABA and, by extension, this compound. nih.gov Similarly, the expression of ZEP genes, which might be a limiting factor in non-photosynthetic tissues like roots, is clearly increased by drought stress. nih.gov

The genes responsible for the conversion of xanthoxin to ABA are also regulated by drought. The mRNA levels for AAO3, which catalyzes the final step in ABA synthesis by oxidizing this compound, are increased in Arabidopsis leaves under water-deficit conditions. nih.govwiley.com Studies in rice have also demonstrated that drought stress leads to the upregulation of ZEP and NCED3 expression. wiley.com

Table 2: Impact of Drought Stress on the Expression of ABA Biosynthetic Genes

Gene Plant Species Tissue Effect of Drought Citation
NCED Bean, Maize, Tomato Leaves Strong upregulation nih.gov
NCED3 Arabidopsis Seedlings Upregulation nih.gov
NCED3 Rice Leaf and Root Significant upregulation wiley.com
ZEP Tobacco, Tomato Roots Upregulation nih.gov
ZEP Arabidopsis Shoot and Root Increased expression nih.gov
ZEP Rice Roots Upregulation wiley.com
AAO3 Arabidopsis Rosette Leaves Upregulation of mRNA nih.govwiley.com

Feedback Regulation within the ABA Biosynthetic Pathway

The ABA biosynthetic pathway is subject to intricate feedback control, where the final product, ABA, can modulate its own production rate. This regulation is crucial for fine-tuning ABA levels in response to changing conditions and for maintaining homeostasis. Both positive and negative feedback loops have been identified.

A positive feedback mechanism exists where ABA itself can promote the expression of key biosynthetic genes. nih.gov In Arabidopsis, it has been shown that ABA treatment can induce the expression of AtNCED3, AtZEP, and AtAAO3. nih.gov This self-amplifying loop allows for a rapid and substantial increase in ABA production once a stress signal is perceived, ensuring a robust response. nih.govnih.gov This positive feedback is mediated by transcription factors; for instance, the rice transcription factor OsbZIP23, which is activated by ABA signaling, directly and positively regulates the ABA synthesis gene OsNCED4. nih.govoup.com

Conversely, negative feedback loops also operate to prevent excessive ABA accumulation, which can be detrimental to plant growth. bohrium.com In apple, the transcription factors MdMYB88 and MdMYB124 promote ABA biosynthesis by activating NCED3. However, the expression of MdMYB88 and MdMYB124 is, in turn, repressed by high levels of ABA, creating a negative feedback circuit that helps to balance ABA concentrations. bohrium.comnwsuaf.edu.cn Additionally, ABA is known to stimulate the expression of genes involved in its own catabolism (breakdown) into metabolites like phaseic acid, which serves as another mechanism to control its active levels. nih.gov Furthermore, key negative regulators of ABA signaling, such as certain protein phosphatase 2C (PP2C) enzymes, are themselves upregulated by ABA, establishing another layer of feedback control to modulate the plant's sensitivity to the hormone. biorxiv.orgwiley.com

Genetic Characterization of Mutants Affecting Abscisic Aldehyde Metabolism

Identification and Phenotypic Analysis of ABA-Deficient Mutants

Mutants deficient in ABA biosynthesis typically exhibit a range of characteristic phenotypes, including reduced seed dormancy and excessive water loss, which leads to a wilty appearance. nih.govpnas.org The identification of these mutants has often relied on genetic screens, such as selecting for seeds that can germinate in the presence of gibberellin biosynthesis inhibitors like paclobutrazol (B33190). nih.govoup.com

The conversion of xanthoxin (B146791) to abscisic aldehyde is a key step in the ABA biosynthetic pathway, occurring in the cytosol. oup.com This reaction is catalyzed by a short-chain dehydrogenase/reductase (SDR) encoded by the ABA2 gene. scholaris.canih.gov Mutants with lesions in this gene, such as the aba2 mutants of Arabidopsis thaliana, are blocked in this conversion. oup.com

Arabidopsis aba2 mutants were first identified through screens for germination on paclobutrazol and for their distinctly wilty phenotype. nih.govscholaris.ca These mutants show a significant reduction in endogenous ABA levels in both fresh and dehydrated tissues. nih.govoup.com Consequently, aba2 plants exhibit classic ABA-deficient phenotypes:

Wilting: Caused by increased water loss due to the inability of stomata to close properly under drought conditions. scholaris.ca

Reduced Seed Dormancy: aba2 mutant seeds can germinate in the presence of gibberellin synthesis inhibitors, a condition that would normally suppress germination in wild-type seeds. scholaris.ca

Precocious Growth: Embryos in aba2 mutant seeds may grow precociously during maturation. nih.gov

Biochemical analysis confirms that protein extracts from aba2 plants have a greatly diminished capacity to convert xanthoxin to ABA, but they can efficiently convert abscisic aldehyde to ABA, pinpointing the metabolic block at the xanthoxin oxidation step. The ABA2 gene product is a NAD-dependent oxidoreductase. nih.gov While the ABA2 gene is expressed constitutively in various plant organs, its transcript levels are not significantly upregulated by osmotic stress. nih.gov

**Table 1: Summary of aba2 Mutant Characteristics in *Arabidopsis thaliana***

Feature Description References
Gene ABA2 (At1g52340) scholaris.ca
Enzyme Xanthoxin Dehydrogenase (SDR family) scholaris.canih.gov
Biochemical Block Conversion of xanthoxin to abscisic aldehyde oup.comoup.com
Key Phenotypes Wilty appearance, reduced seed dormancy, excessive water loss nih.govscholaris.ca
ABA Levels Highly reduced in both unstressed and dehydrated tissues nih.govoup.com
Identification Method Resistance to paclobutrazol during germination nih.govoup.com

The final step in ABA biosynthesis is the oxidation of abscisic aldehyde to abscisic acid. oup.comnih.gov This reaction is catalyzed by an abscisic aldehyde oxidase (AAO). Several mutants have been identified that are impaired in this crucial step. These include the aao3 and aba3 mutants in Arabidopsis and the sitiens mutant in tomato (Solanum lycopersicum). nih.govoup.compnas.org

The aao3 mutant in Arabidopsis has a specific defect in the AAO3 gene, which encodes the primary aldehyde oxidase isoform responsible for converting abscisic aldehyde to ABA in leaves. pnas.org This results in significantly reduced ABA levels in the leaves, leading to a wilty phenotype. pnas.org However, the effect on seed dormancy is less pronounced compared to other ABA-deficient mutants, suggesting that other aldehyde oxidases may contribute to ABA synthesis in seeds. pnas.orgnih.gov The aao3 mutant contains a single nucleotide substitution that causes incorrect splicing of the AAO3 mRNA. pnas.org

The aba3 mutant of Arabidopsis is also deficient in the oxidation of abscisic aldehyde. nih.gov However, the ABA3 gene does not encode the aldehyde oxidase itself but rather a molybdenum cofactor (MoCo) sulfurase. scispace.com This enzyme is required to activate aldehyde oxidases (including AAO3) and xanthine (B1682287) dehydrogenase. nih.gov Therefore, aba3 mutants lack not only abscisic aldehyde oxidase activity but also xanthine dehydrogenase activity. nih.gov Treatment of extracts from aba3 plants with sodium sulfide (B99878) can restore aldehyde oxidase activity, confirming the defect lies in the sulfurylation of the molybdenum cofactor. nih.gov

The sitiens mutant of tomato is severely ABA-deficient and displays a more extreme wilty phenotype than other tomato mutants like flacca. pnas.org The Sitiens gene is the tomato ortholog of AAO3 and encodes the abscisic aldehyde oxidase. oup.compnas.org Like aao3 mutants, sitiens mutants are impaired in the final step of ABA synthesis. pnas.org However, unlike the Arabidopsis aao3 mutant which has a mild seed phenotype, sitiens mutants are clearly non-dormant. pnas.org

Table 2: Comparison of Mutants in the Final Step of ABA Biosynthesis

Mutant Organism Gene Product Primary Phenotype Effect on Seed Dormancy References
aao3 Arabidopsis thaliana Abscisic Aldehyde Oxidase 3 Wilty leaves Minor reduction pnas.orgoup.com
aba3 Arabidopsis thaliana Molybdenum Cofactor Sulfurase Wilty, reduced dormancy Significant reduction nih.govnih.gov
sitiens Solanum lycopersicum Abscisic Aldehyde Oxidase Severe wilting Non-dormant oup.compnas.org

Functional Complementation and Ortholog Studies Across Species

The conservation of the ABA biosynthetic pathway across different plant species has been demonstrated through functional complementation experiments. These studies involve introducing a functional gene from one species into a mutant of another species to see if it can restore the wild-type phenotype.

For instance, the OsABA2 gene from rice (Oryza sativa), which is an ortholog of the Arabidopsis ABA2 gene, has been shown to successfully rescue the phenotype of Arabidopsis aba2 mutants. oup.comnih.gov When OsABA2 was expressed in aba2 mutant plants, it restored normal growth, reduced the excessive water loss, and reinstated sensitivity to paclobutrazol during germination. nih.gov This indicates that the rice ABA2 protein is a functional xanthoxin dehydrogenase capable of catalyzing the conversion of xanthoxin to abscisic aldehyde in Arabidopsis. nih.govfrontiersin.org Similarly, a study on the wilty mutant of pea (Pisum sativum) provided strong evidence that the mutation affects the pea ortholog of ABA2. oup.comnih.gov

Functional complementation has also been used to confirm the identity of genes in the final step of ABA synthesis. Expressing the wild-type Arabidopsis AAO3 gene in aao3 mutant plants restored the non-wilty phenotype and the activity of the AOδ aldehyde oxidase isoform. pnas.org Homologs of ABA biosynthetic genes have been identified in a wide range of species, from algae to higher plants, suggesting that the core pathway evolved early in plant history. oup.com For example, homologs of ABA2, AAO3, and ABA3 have been identified in the alga Zygnema circumcarinatum, and functional tests have shown that the algal ABA2 homolog can complement the Arabidopsis aba2 mutant. oup.com

Analytical Methodologies for Research on Abscisic Aldehyde

Extraction and Purification Techniques from Biological Tissues

The initial step in the analysis of (-)-abscisic aldehyde from plant tissues is its efficient extraction and purification. A common procedure involves the use of silica-based solid-phase extraction (SPE) cartridges. Plant extracts are loaded onto these cartridges, which are then washed with a sequence of solvents to eliminate interfering substances such as pigments. The desired analyte, including abscisic aldehyde, is subsequently eluted. This entire process, from tissue maceration to the measurement of ABA and its precursors, can be completed within a few hours per sample nih.gov. For the analysis of abscisic acid and its metabolites, a liquid-liquid extraction (LLE) method has also been developed and validated, which is noted for not requiring costly operations in terms of procedures and solvent amounts nih.govnih.gov.

A detailed protocol for the extraction of abscisic acid from plant seeds, which can be adapted for its aldehyde precursor, involves grinding the seeds, adding a standard solution, sonicating the samples, and then centrifuging to separate the supernatant for further analysis protocols.io. The choice of extraction solvent is critical, with ethyl acetate being identified as a highly efficient solvent for extracting ABA nih.gov.

Chromatographic Separation Methods for Isomers and Metabolites

Chromatographic techniques are indispensable for separating this compound from its isomers and other metabolites present in the purified plant extracts. The complexity of these extracts necessitates methods with high selectivity and sensitivity nih.gov.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of abscisic acid and its precursors. Reversed-phase HPLC (RP-HPLC) is frequently employed, and the optimization of the mobile phase composition, including its pH and polarity, is crucial for achieving effective separation of acidic plant hormones like ABA and its related compounds tubitak.gov.trtubitak.gov.tr. For instance, a multistep linear gradient elution with a mobile phase consisting of methanol, water, and acetic acid has been successfully used mdpi.com.

HPLC coupled with ultraviolet (UV) detection is a versatile and common analytical approach. When combined with immunoaffinity cleanup (IAC) of sample extracts, the matrix effect can be significantly reduced, leading to a lower limit of detection for free ABA in fresh plant tissues nih.gov. Analytical HPLC with a UV detector is often used for the quantification of ABA following a preparative HPLC purification step nih.gov.

ParameterConditionReference
ColumnReversed-phase C18 semanticscholar.org
Mobile PhaseMethanol and water with 0.1% formic acid (gradient elution) semanticscholar.org
Flow Rate0.4 mL min−1 to 1.7 mL min−1 nih.govmdpi.com
Column Temperature35 °C to 50 °C mdpi.com
Detection Wavelength (UV)254 nm and 269 nm mdpi.com

Spectrometric Detection and Quantification

Following chromatographic separation, spectrometric methods are employed for the definitive identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become an essential technique for the analysis of abscisic acid and its metabolites springernature.com. This method offers exceptional sensitivity, allowing for the precise quantification of plant hormone levels even at low concentrations creative-proteomics.com. The use of chromatographic separation coupled with mass spectrometry detection ensures the precise analysis of various plant hormones while minimizing interference from other compounds creative-proteomics.com.

LC-MS/MS methods have been developed for the rapid determination of ABA and its metabolites in plant leaves semanticscholar.org. The technique is valued for its high selectivity and resolution, which enables the effective separation and quantification of complex mixtures of plant hormones creative-proteomics.com. In one study, HPLC-mass spectrometry was used to identify the reaction products after incubating xanthoxin (B146791) with the enzyme ABA2, confirming the production of abscisic aldehyde researchgate.net. The molecular anion of the compound was detected, providing clear evidence of its formation researchgate.net.

ParameterConditionReference
ChromatographyLiquid Chromatography (LC) nih.gov
IonizationElectrospray Ionization (ESI) semanticscholar.org
Mass AnalyzerTandem Mass Spectrometry (MS/MS) springernature.com
Mobile Phase (Eluent A)Aqueous with 0.1% v/v formic acid nih.gov
Mobile Phase (Eluent B)Acetonitrile with 0.1% v/v formic acid nih.gov
Flow Rate0.4 mL min−1 nih.gov

Isotopic Labeling Approaches for Pathway Elucidation

Isotopic labeling has been a foundational tool in confirming the biosynthetic pathway of abscisic acid, which proceeds through this compound. Early biochemical studies utilized radioactive or density-labeled precursors to propose the pathway nih.gov. The discovery of the non-mevalonate pathway for ABA biosynthesis in plants was aided by the analysis of isotope labeling patterns in plant terpenoids, which could not be explained by the mevalonate pathway nih.gov.

Feeding studies with [1-¹³C]-D-glucose in young tulip tree shoots resulted in the labeling of specific carbons in the resulting ABA molecule, which was consistent with its biosynthesis via carotenoids through the non-mevalonate pathway nih.gov. In contrast, similar experiments with ABA-producing fungi showed a different labeling pattern, indicative of the mevalonate pathway nih.gov. Furthermore, experiments with ¹⁸O₂ were instrumental in establishing the indirect pathway of ABA synthesis and provided insights into the flux through this pathway scispace.com.

Synthetic Strategies for Abscisic Aldehyde and Research Analogues

Total Chemical Synthesis Approaches

The total chemical synthesis of (-)-abscisic aldehyde, a crucial intermediate in the biosynthesis of the plant hormone (+)-abscisic acid (ABA), has been achieved as part of the broader effort to synthesize ABA itself. A concise and practical approach commences with ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate. acs.orgacs.org A key challenge in this synthesis is the potential for double-bond migration due to the acidity of the hydrogen at the fourth carbon. To prevent this, the ketone is first protected using neopentyl glycol to form a stable acetal. acs.org

The synthesis proceeds through the creation of a key allylic alcohol, which serves as the precursor for introducing the necessary stereochemistry. The final step to yield the target aldehyde involves a controlled oxidation reaction. Specifically, Swern oxidation, utilizing oxalyl chloride, DMSO, and triethylamine, effectively converts the precursor epoxy-alcohol into the corresponding epoxy-aldehyde, which is a protected form of this compound. acs.orgacs.org This protected aldehyde, (1R,6S)-1,5,5,5′,5′-Pentamethyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,2′- researchgate.netmyskinrecipes.comdioxane]-6-carbaldehyde, is then available for subsequent steps, such as the construction of the side chain to form abscisic acid. acs.org

Key Steps in the Total Synthesis of a this compound Precursor

StepReactants/ReagentsProductPurpose
1. Acetal ProtectionEthyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate, Neopentyl glycolProtected cyclohexenonePrevents unwanted side reactions (double-bond migration). acs.org
2. ReductionProtected cyclohexenone, Reducing agent (e.g., DIBAL-H)Allylic alcoholCreates the hydroxyl group necessary for directed epoxidation. acs.org
3. Asymmetric EpoxidationAllylic alcohol, Sharpless epoxidation reagentsEpoxy-alcoholIntroduces the correct stereochemistry at the hydroxyl-bearing carbon. acs.orgacs.org
4. OxidationEpoxy-alcohol, Swern oxidation reagents (oxalyl chloride, DMSO, Et3N)Protected this compound intermediateForms the target aldehyde functional group. acs.orgacs.org

Enantioselective Synthesis for Stereochemical Studies

The biological activity of abscisic acid and its precursors is highly dependent on their stereochemistry, with the natural form being the (+)-enantiomer of ABA, which arises from this compound. Therefore, enantioselective synthesis is paramount for producing biologically relevant compounds for stereochemical and physiological studies. A critical step in the synthetic route is the Sharpless asymmetric epoxidation of the allylic alcohol precursor. acs.orgacs.org

This reaction allows for the stereoselective introduction of an epoxy group, which dictates the absolute configuration of the adjacent hydroxyl group in the molecule's core ring structure. By carefully choosing the chiral catalyst for the epoxidation, chemists can selectively produce the desired enantiomer that leads to the naturally occurring form of the hormone. The resulting chiral epoxy-alcohol is then oxidized, as described previously, to yield the enantiopure aldehyde intermediate, referred to as (−)-6 in the literature. acs.org This enantiomerically pure aldehyde is essential for accurately studying the enzymatic processes and receptor interactions involved in the ABA biosynthetic and signaling pathways, ensuring that experimental results reflect the natural biological system.

Utility in Biochemical Assays and Precursor Feeding Experiments for Pathway Confirmation

Synthetically produced this compound is an invaluable tool for elucidating and confirming the biosynthetic pathway of abscisic acid. As the immediate precursor to ABA, it serves as a key substrate in a variety of biochemical experiments. nih.govwikipedia.org The final step in ABA biosynthesis is the oxidation of abscisic aldehyde to abscisic acid, a reaction catalyzed by abscisic aldehyde oxidase (AAO). nih.govresearchgate.net

Precursor feeding experiments have been instrumental in confirming this pathway. Studies using isotopically labeled substrates, such as deuterated compounds, in apple tissues have provided direct evidence for the precursor-product relationship of ABA-aldehyde → ABA → 1′,4′-trans-ABA-diol, confirming the aldehyde's role as a direct precursor to ABA and ABA's role as a precursor to its catabolite. nih.gov

Furthermore, the use of ABA-deficient mutants has allowed researchers to pinpoint the specific functions of enzymes in the pathway. For instance, biochemical characterization of Arabidopsis thaliana mutants revealed that aba2 mutants are blocked in the conversion of xanthoxin (B146791) to abscisic aldehyde, while aba3 mutants are impaired in the final step—the conversion of abscisic aldehyde to ABA. researchgate.net Protein extracts from aba3 plants could not efficiently convert abscisic aldehyde to ABA, demonstrating that the ABA3 gene product is essential for this specific oxidative step. researchgate.net Subsequent research identified that the enzyme responsible, encoded by the AAO3 gene, exhibits a high affinity for abscisic aldehyde, with a very low Michaelis constant (Km) of 0.51 µM, underscoring its specific role as the primary abscisic aldehyde oxidase in leaves. nih.govnih.gov These assays, which rely on a supply of synthetic this compound, have been crucial in genetically and biochemically dissecting the terminal steps of ABA biosynthesis. nih.gov

Key Components in the Biochemical Confirmation of the Role of this compound

ComponentRole/FindingSignificance
Feeding ExperimentsUsed isotopically labeled ABA-aldehyde to trace its conversion to ABA in plant tissues. nih.govProvided direct proof of the precursor-product relationship in vivo.
aba2 MutantBlocked in the conversion of xanthoxin to ABA-aldehyde. researchgate.netConfirmed the step immediately preceding the formation of ABA-aldehyde.
aba3 MutantImpaired in the oxidation of ABA-aldehyde to ABA. researchgate.netPinpointed the genetic requirement for the final biosynthetic step.
AAO3 EnzymeCatalyzes the oxidation of abscisic aldehyde to ABA with high specificity. nih.govnih.govIdentified the specific protein responsible for the final conversion.

Advanced Research Perspectives on Abscisic Aldehyde S Biological Significance

Confirmation of its Central Role as a Biosynthetic Intermediate

(-)-Abscisic aldehyde is firmly established as a crucial intermediate in the biosynthesis of the phytohormone abscisic acid (ABA) in higher plants. wikipedia.orgnih.gov The primary biosynthetic route, often called the "indirect pathway," begins with the cleavage of C40 carotenoids to produce the C15 intermediate, xanthoxin (B146791). nih.govnih.gov Xanthoxin is then transported from the plastids to the cytosol for the final two conversion steps. plos.orgoup.com

In the cytosol, the conversion of xanthoxin to this compound is catalyzed by a short-chain alcohol dehydrogenase/reductase (SDR), an enzyme encoded by the ABA2 gene in Arabidopsis thaliana. plos.orgoup.comannualreviews.orgmdpi.com This enzymatic step is NAD-dependent. wikipedia.orgnih.gov The central role of this compound is confirmed by studies on aba2 mutants, which are blocked in the conversion of xanthoxin and consequently show a deficiency in ABA. oup.com

The final, committed step in ABA biosynthesis is the oxidation of this compound to form abscisic acid. nih.govfrontiersin.org This reaction is catalyzed by an abscisic aldehyde oxidase (AAO), a molybdoenzyme that requires a molybdenum cofactor (MoCo) for its activity. plos.orgnih.gov In Arabidopsis, the specific isoform with the highest efficiency for oxidizing abscisic aldehyde is AAO3, encoded by the AAO3 gene. nih.govnih.govpnas.org The importance of this step is highlighted by mutants such as aao3 in Arabidopsis and the flacca and sitiens mutants in tomato, which are deficient in aldehyde oxidase activity and thus cannot efficiently convert abscisic aldehyde to ABA. oup.compnas.orgnih.gov The enzymatic conversion of xanthoxin to ABA via abscisic aldehyde has been demonstrated in cell-free extracts from various plant species, solidifying the position of this compound as a direct and essential precursor to ABA. nih.gov

Potential for Shunt Pathways or Alternative Production Routes

While the primary pathway for ABA synthesis involves the direct oxidation of this compound, research has uncovered a minor, alternative route known as a shunt pathway. nih.govnih.gov This pathway becomes particularly significant in mutants where the main pathway is compromised, such as the flacca and sitiens tomato mutants, which are impaired in abscisic aldehyde oxidation. nih.govresearchgate.net In these mutants, this compound can be reduced to form abscisic alcohol. nih.gov This abscisic alcohol is then oxidized back to ABA, bypassing the standard abscisic aldehyde oxidase step. nih.govresearchgate.net

Beyond the abscisic alcohol shunt, another alternative ABA synthesis pathway has been proposed that is independent of zeaxanthin (B1683548) epoxidase (ZEP). mdpi.com This route starts from β-carotene and involves cleavage by reactive oxygen species (ROS) and dioxygenases to form intermediates like β-apo-11-carotenoid aldehyde, which can eventually be converted to ABA. mdpi.com

Interplay with Other Aldehyde Metabolic Processes (e.g., Aldehyde Detoxification)

The enzymes that metabolize this compound, particularly aldehyde oxidases (AOs), are not exclusively dedicated to ABA biosynthesis. These enzymes are part of a broader metabolic system involved in detoxifying various aldehydes that can be harmful to plant cells. peerj.comoup.com Aldehydes are generated in plants under both normal physiological conditions and in response to various stresses. oup.com

The Arabidopsis aldehyde oxidase AAO3, which catalyzes the final step in ABA synthesis, has also been shown to function as a detoxifier of reactive aldehydes. nih.govnih.gov This dual function creates a direct interplay between phytohormone synthesis and cellular detoxification. For instance, in Arabidopsis, the absence of another aldehyde oxidase, AAO2, leads to enhanced detoxification activity by AAO3, suggesting a compensatory or competitive relationship between these enzymes. nih.govbiorxiv.org Plants lacking AAO2 showed lower accumulation of toxic aldehydes and fewer stress symptoms compared to wild-type plants, a resistance attributed to the increased detoxification capacity of AAO3. nih.gov

Furthermore, other aldehyde oxidases in the same family, such as AAO4 in Arabidopsis, play a critical role in detoxifying a range of aldehydes, which helps delay senescence in siliques. oup.com This indicates that the metabolism of this compound is integrated into a larger network of aldehyde processing enzymes. The availability of cofactors like the molybdenum cofactor, which is essential for AAO3 activity, and the substrate competition between abscisic aldehyde and other toxic aldehydes, can influence the rate of both ABA synthesis and general aldehyde detoxification. peerj.comnih.gov This interplay is crucial for maintaining cellular homeostasis, especially under stress conditions that increase the production of toxic aldehydes. oup.com

Research Directions for Elucidating Remaining Uncharacterized Mechanisms

Despite significant progress, several aspects of this compound metabolism and its regulation warrant further investigation. Key research directions include:

Regulation of the Shunt Pathway: While the existence of the abscisic alcohol shunt pathway is confirmed, its regulation remains poorly understood. nih.gov Research is needed to identify the specific P-450 monooxygenase(s) responsible for converting abscisic alcohol to ABA and to understand the physiological and environmental cues that activate or enhance this pathway.

Enzyme Specificity and Competition: The full substrate range of aldehyde oxidases like AAO3 is not completely defined. Further research could clarify the kinetics of competition between this compound and other endogenous aldehydes for the active site of the enzyme. Understanding this competitive interplay is crucial for modeling how plants allocate resources between hormone production and detoxification under stress. oup.comnih.gov

Upstream Uncharacterized Steps: The main ABA biosynthetic pathway still contains uncharacterized steps. For example, the precise enzymatic mechanism for the conversion of all-trans-violaxanthin into its cis-isomers (9-cis-violaxanthin and 9-cis-neoxanthin), which are the ultimate precursors for cleavage into xanthoxin, remains to be fully elucidated. nih.gov

Sensing and Signaling Mechanisms: The molecular mechanisms that sense environmental triggers like increased vapor pressure deficit (VPD) and initiate the upregulation of ABA biosynthesis are not fully known. mdpi.com Identifying the specific cellular sensors and the downstream transcriptional regulators that control the expression of key genes like NCED (which produces the precursor to xanthoxin) is a critical area for future research. mdpi.com

Tissue-Specific Regulation: Evidence suggests that different aldehyde oxidases may be involved in ABA biosynthesis in different tissues, such as seeds versus leaves. pnas.orgnih.gov A comprehensive characterization of the tissue-specific expression and function of all AO isoforms is needed to understand how ABA levels are precisely controlled throughout the plant during its life cycle.

Q & A

Q. What enzymatic pathway converts (-)-abscisic aldehyde to abscisic acid (ABA), and what experimental methods validate this process?

The final step in ABA biosynthesis involves the oxidation of this compound to ABA, catalyzed by abscisic aldehyde oxidase 3 (AAO3) . This enzyme requires a molybdenum cofactor (MoCo) and sulfur metabolism intermediates like cysteine for activity . Validation methods include:

  • Mutant complementation tests : Crossing aao3 mutants (e.g., aao3-2, aao3-3) with other ABA-deficient mutants to confirm gene function .
  • ABA quantification : Using HPLC or LC-MS to measure reduced ABA levels in AAO3 mutants compared to wild-type plants in both leaves and seeds .
  • Enzyme activity assays : Testing recombinant AAO3 protein for in vitro conversion of abscisic aldehyde to ABA .

Q. Which model organisms are pivotal for studying this compound metabolism, and what genetic tools are employed?

  • Arabidopsis thaliana : Key mutants like aao3-1 (Ler background) and aao3-2/aao3-3 (Col background) reveal tissue-specific roles of AAO3 in ABA biosynthesis .
  • Pisum sativum : The PsAO3 gene shows drought-inducible expression, linking ABA biosynthesis to environmental stress . Genetic tools include:
  • T-DNA insertional mutagenesis to generate null alleles (e.g., aao3-2) .
  • CAPS markers to track mutations (e.g., TaiI restriction site loss in aao3-3) .

Q. How is this compound detected in plant tissues, and what are the limitations of current methods?

Detection relies on liquid chromatography-mass spectrometry (LC-MS) coupled with isotopic labeling for accuracy. Challenges include:

  • Low abundance in dry seeds, requiring osmotic stress (e.g., 200 mM NaCl) to induce ABA biosynthesis .
  • Tissue-specific extraction protocols; for example, siliques require ≥10 mg total RNA for AAO3 transcript detection via northern blot .

Advanced Research Questions

Q. How do contradictory reports on AAO3’s role in seed ABA biosynthesis arise, and what experimental designs resolve these discrepancies?

Discrepancies stem from genetic background differences (Ler vs. Col ecotypes) and allele-specific effects :

  • aao3-1 (Ler) shows normal seed dormancy, while aao3-2/aao3-3 (Col) exhibit reduced dormancy due to lower seed ABA levels .
  • Leaky mutations : aao3-1 retains partial AAO3 activity via truncated transcripts, whereas aao3-2 is a null allele . Resolution strategies:
  • Ecotype-specific controls : Comparing ABA levels and germination phenotypes across genetic backgrounds .
  • Stress induction : Applying osmotic stress (NaCl/mannitol) to upregulate AAO3 expression in seeds, clarifying its role under abiotic stress .

Q. What methodological approaches identify tissue-specific ABA biosynthesis pathways involving this compound?

  • Temporal expression profiling : AAO3 mRNA is undetectable in dry seeds but induced upon imbibition and osmotic stress .
  • Promoter-GUS fusions : Mapping AAO3 expression to specific tissues (e.g., vascular bundles in leaves vs. embryos in seeds) .
  • Hormone transport inhibitors : Applying paclobutrazol (a GA biosynthesis inhibitor) to isolate ABA-specific effects on germination .

Q. How does sulfur metabolism regulate AAO3 activity, and what experimental evidence supports this interaction?

Sulfur-containing compounds like cysteine are critical for AAO3’s MoCo domain. Key evidence includes:

  • Cysteine supplementation : Restores sulfate-induced stomatal closure in aba3 mutants by enabling AAO3 activity .
  • Enzyme kinetics : Recombinant AAO3 shows reduced activity in sulfur-deficient conditions, confirmed via in vitro assays .

Q. What experimental designs address the challenges of quantifying ABA flux in dynamic systems?

  • Isotopic tracing : Using deuterated xanthoxin precursors to track ABA biosynthesis rates in real time .
  • Tissue-specific silencing : CRISPR/Cas9-mediated knockout of AAO3 in seed coats vs. embryos to dissect spatial contributions .
  • Multi-omics integration : Correlating transcriptomic (AAO3 expression) and metabolomic (ABA levels) data under progressive drought .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.